1-(2-aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid
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Overview
Description
1-(2-aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid is a compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated imidazole rings.
Scientific Research Applications
1-(2-aminoethyl)-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The pathways involved depend on the specific application but generally include binding to active sites and altering the conformation or reactivity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-aminoethyl)-1-dodecyl-2-methyl-4,5-dihydro-1H-imidazol-1-ium chloride
- 1-(2-aminoethyl)-1-dodecyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazol-1-ium chloride
Uniqueness
Its trifluoroacetic acid component enhances its stability and solubility, making it more suitable for certain applications compared to similar compounds .
Properties
CAS No. |
1034470-42-2 |
---|---|
Molecular Formula |
C7H10F3N3O3 |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
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